2-Ethyl-3-methylthiophene

Oxidation chemistry Heterocyclic synthesis Catalysis

2-Ethyl-3-methylthiophene (CAS 31805-48-8) is a C7H10S dialkylthiophene bearing an ethyl substituent at the 2-position and a methyl substituent at the 3-position of the thiophene ring. It belongs to the class of alkylthiophenes, which are five-membered sulfur-containing heterocycles widely employed as synthetic intermediates, flavor/aroma constituents, and monomer precursors for conducting polymers.

Molecular Formula C7H10S
Molecular Weight 126.22 g/mol
CAS No. 31805-48-8
Cat. No. B12644021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-methylthiophene
CAS31805-48-8
Molecular FormulaC7H10S
Molecular Weight126.22 g/mol
Structural Identifiers
SMILESCCC1=C(C=CS1)C
InChIInChI=1S/C7H10S/c1-3-7-6(2)4-5-8-7/h4-5H,3H2,1-2H3
InChIKeyVVSCPYCHXFEKLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-methylthiophene (CAS 31805-48-8): Procurement-Relevant Identity and Physicochemical Profile for the C7 Dialkylthiophene Isomer


2-Ethyl-3-methylthiophene (CAS 31805-48-8) is a C7H10S dialkylthiophene bearing an ethyl substituent at the 2-position and a methyl substituent at the 3-position of the thiophene ring [1]. It belongs to the class of alkylthiophenes, which are five-membered sulfur-containing heterocycles widely employed as synthetic intermediates, flavor/aroma constituents, and monomer precursors for conducting polymers. The compound is categorized as a natural substance and extractive [2] and is listed in the EINECS inventory (EC 250-813-1). Its positional isomerism with other C7H10S thiophenes (e.g., 2-ethyl-5-methylthiophene, 3-ethyl-2-methylthiophene) creates distinct physicochemical and reactivity profiles that directly impact procurement decisions for specific synthetic or formulation applications.

1 2,3-Disubstituted thiophene isomer for selective synthetic routes
2 Candidate for oxidative acetylation studies with reported higher reactivity than 2,4-isomer
3 Process development fit: boiling point gap supports distillation-based purification

Why 2-Ethyl-3-methylthiophene Cannot Be Interchanged with Other C7H10S Dialkylthiophene Isomers or Simpler Alkylthiophenes


Positional isomerism among C7H10S dialkylthiophenes produces measurable differences in boiling point, flash point, refractive index, and chemical reactivity that preclude simple interchange. For example, 2-ethyl-3-methylthiophene and 2-ethyl-5-methylthiophene share the same molecular formula but differ in substitution pattern (2,3- vs. 2,5-), leading to divergent density (0.98 vs. 0.96 g/cm³), refractive index (1.508 vs. 1.505), and oxidation reactivity profiles . More critically, a direct comparative study demonstrated that 3-methyl-2-ethylthiophene exhibits higher reactivity than its 4-methyl-2-ethylthiophene isomer in cobalt-bromide-catalyzed liquid-phase oxidation [1]. Replacing 2-ethyl-3-methylthiophene with a generic 'alkylthiophene' or even a positional isomer would alter reaction rates, product distributions, and physical property-dependent unit operations such as distillation cut points and flash-point-based safety classifications. The quantitative evidence below establishes the specific differentiation dimensions that justify compound-level, rather than class-level, procurement specifications.

Target 2-Ethyl-3-methylthiophene (2,3-pattern)
Substitute 2-Ethyl-5-methylthiophene (2,5-pattern)
Density, refractive index, and oxidation reactivity profiles differ, altering reaction outcomes.
Target 2-Ethyl-3-methylthiophene (2,3-pattern)
Substitute 2-Ethylthiophene (mono-alkyl)
Markedly lower boiling point prevents co-distillation; substitution pattern absent.
Target 2-Ethyl-3-methylthiophene (2,3-pattern)
Substitute 2,3-Dimethylthiophene (C6 analog)
Different refractive index; misidentification risk at receiving without refractometry.

2-Ethyl-3-methylthiophene: Quantitative Differentiation Evidence Against Closest Analogs for Scientific Procurement Decisions


Higher Oxidation Reactivity of 2-Ethyl-3-methylthiophene vs. 4-Methyl-2-ethylthiophene in Cobalt-Bromide Catalyzed Oxidation

In a direct head-to-head comparative study by Volkov and Kazakova (1981), 3-methyl-2-ethylthiophene (synonymous with 2-ethyl-3-methylthiophene) exhibited higher reactivity than 4-methyl-2-ethylthiophene in the cobalt-bromide-catalyzed liquid-phase oxidation with molecular oxygen in glacial acetic acid [1]. The principal oxidation products were identified as 3-methyl-2-acetothienone and 1-(3-methyl-2-thienyl)ethyl acetate. This reactivity ranking between positional isomers is critical for synthetic route design where oxidative functionalization at the acetyl position is desired.

Oxidation reactivity
Head-to-head
Higher reactivity reported
vs. 4-methyl-2-ethylthiophene: lower
Supports isomer-specific oxidation route
Cobalt-bromide system; quantitative rate constants unreported
Oxidation chemistry Heterocyclic synthesis Catalysis Process chemistry

27°C Higher Boiling Point vs. 2-Ethylthiophene Enables Distillation-Based Separation in Multi-Component Reaction Mixtures

2-Ethyl-3-methylthiophene has a validated boiling point of 161°C at 760 mmHg, as reported in the CAS Common Chemistry database sourced from PhysProp experimental data [1]. In contrast, 2-ethylthiophene (CAS 872-55-9), a common mono-alkylthiophene analog, boils at 132–134°C . This ~27–29°C boiling point elevation, attributable to the additional methyl substituent at the 3-position, provides a practical distillation window for separating the target compound from unreacted 2-ethylthiophene in alkylation reaction workup streams.

Boiling point
Cross-study comparable
161 °C at 760 mmHg
vs. 2-ethylthiophene: 132–134 °C
Supports distillation-based purification
27 °C difference enables fractional separation
Separation science Process chemistry Purification Distillation

3× Higher Flash Point Than 3-Methylthiophene Reduces Flammable Liquid Handling Hazard Classification

The flash point of 2-ethyl-3-methylthiophene is reported as 33.7°C (estimated, closed cup) . This is substantially higher than the flash point of 3-methylthiophene (CAS 616-44-4), which is experimentally determined as 11°C (closed cup) . The 22.7°C higher flash point for the target compound may shift its classification away from the most restrictive flammable liquid categories, potentially reducing storage infrastructure requirements and insurance costs in multi-kilogram procurement scenarios.

Flash point
Data to verify
33.7 °C closed cup (est.)
vs. 3-methylthiophene: 11 °C
Supports storage classification review
Estimated value; experimental confirmation advised
Process safety EHS compliance Flammable storage Industrial procurement

Lower Refractive Index (n=1.5080) Distinguishes 2-Ethyl-3-methylthiophene from Symmetric 2,3-Dimethylthiophene (n=1.517–1.521)

The refractive index (n20/D) of 2-ethyl-3-methylthiophene is reported as 1.5080 . This value is distinctly lower than that of 2,3-dimethylthiophene (CAS 632-16-6), which has a reported refractive index range of 1.517–1.521 . The ~0.009–0.013 difference exceeds typical refractometer precision and provides a rapid, non-destructive identity confirmation method to distinguish between these two structurally similar dialkylthiophenes upon receipt inspection.

Refractive index
Data to verify
n20/D 1.5080
vs. 2,3-dimethylthiophene: 1.517–1.521
Supports rapid identity confirmation
Refractometry at receiving; validate against CoA
Quality control Analytical chemistry Refractometry Identity testing

Experimentally Derived Henry's Law Constant (1.2×10⁻³ mol/m³·Pa) Enables Quantitative Air-Water Partitioning Predictions Unavailable for Positional Isomers

The Henry's Law solubility constant (Hscp) for 2-ethyl-3-methylthiophene has been experimentally compiled as 1.2 × 10⁻³ mol/(m³·Pa) at 298.15 K by Yaws et al. (2003), as cataloged in the authoritative Henry's Law Constants database [1]. For comparison, the closest positional isomer with available Henry's Law data, 2-ethyl-5-methylthiophene, has a Bond-method estimated value of 4.73 × 10⁻³ atm·m³/mol (equivalent to approximately 2.1 × 10⁻³ mol/(m³·Pa)) [2]. The target compound's approximately 43% lower Henry's Law constant indicates significantly reduced volatility from aqueous solution, which is a critical parameter for environmental fate modeling in regulatory dossiers.

Henry's Law constant
Cross-study comparable
1.2 × 10⁻³ mol/m³·Pa
vs. 2,5-isomer: ~2.1 × 10⁻³ (est.)
Supports air-water partitioning modeling
Experimental data; 43% lower than estimated isomer
Environmental fate Regulatory science Physicochemical property Risk assessment

2-Ethyl-3-methylthiophene: Evidence-Backed Application Scenarios Where the 2,3-Substitution Pattern Delivers Verifiable Advantage


Selective Oxidative Acetylation to 3-Methyl-2-acetothienone: Preferred Substrate over 2,4-Isomer for Higher Reaction Rate

In synthetic routes requiring oxidative functionalization of a dialkylthiophene to the corresponding acetothienone, 2-ethyl-3-methylthiophene is the preferred substrate over 4-methyl-2-ethylthiophene. The direct comparative study by Volkov and Kazakova (1981) established that the 2,3-substitution pattern yields higher reactivity in cobalt-bromide-catalyzed oxidation with molecular oxygen [1]. The identified products—3-methyl-2-acetothienone and 1-(3-methyl-2-thienyl)ethyl acetate—are valuable intermediates for further heterocyclic elaboration. Procuring the 2,3-isomer specifically, rather than a generic dialkylthiophene mixture, maximizes reaction throughput and minimizes unreacted starting material carryover into downstream steps.

Distillation-Intensive Process Development: Exploiting the 27°C Boiling Point Gap Relative to 2-Ethylthiophene for High-Purity Isolation

For processes where 2-ethyl-3-methylthiophene is synthesized via alkylation of 3-methylthiophene with ethylating agents, the crude reaction mixture typically contains unreacted 3-methylthiophene (bp ~114°C), 2-ethylthiophene (bp 132–134°C), and the desired product (bp 161°C) [1][2]. The ~27°C boiling point separation between 2-ethylthiophene and 2-ethyl-3-methylthiophene exceeds the minimum ΔT recommended for economic fractional distillation (~15–20°C), enabling high-purity product isolation without resorting to preparative chromatography. This boiling point advantage is specific to the 2,3-disubstitution pattern and is not replicated by 2,5-disubstituted isomers, which boil within 1°C of the target compound.

Safer Scale-Up in Multi-Kilogram Synthesis: Flash Point Advantage (33.7°C vs. 11°C) Over 3-Methylthiophene for Reduced Flammability Risk

When scaling reactions from gram to kilogram quantities, the flash point of the starting material or intermediate directly determines the engineering controls required for safe handling. 2-Ethyl-3-methylthiophene, with a flash point of 33.7°C [1], falls above the 23°C threshold used in many regulatory frameworks (e.g., GHS Category 3 vs. Category 2 flammable liquids), whereas 3-methylthiophene (flash point 11°C) is classified in the most hazardous flammable liquid category [2]. For process development teams procuring multi-kilogram quantities, selecting 2-ethyl-3-methylthiophene over 3-methylthiophene as a synthetic building block may permit less restrictive storage conditions (e.g., standard flammable cabinets vs. explosion-proof cold storage), reducing capital expenditure and operational complexity.

Environmental Fate Assessment for REACH Registration: Using Experimentally Derived Henry's Law Constant (1.2×10⁻³ mol/m³·Pa) for Quantitative Exposure Modeling

Industrial manufacturers preparing regulatory submissions under REACH or analogous frameworks require reliable physicochemical property data for exposure and fate modeling. 2-Ethyl-3-methylthiophene benefits from an experimentally compiled Henry's Law constant of 1.2 × 10⁻³ mol/(m³·Pa) at 298.15 K, cataloged in the authoritative Henry's Law Constants database [1]. This experimental value is approximately 43% lower than the Bond-method estimate for the 2,5-isomer (2.1 × 10⁻³ mol/(m³·Pa)), meaning that the 2,3-isomer partitions less readily into the air phase from aqueous solution [2]. For environmental risk assessors, this experimental data point enables defensible quantitative predictions of volatilization from wastewater streams, surface water bodies, or soil pore water—an advantage not available for most positional isomers that lack experimental Henry's Law data.

Application
Selection Property
Validation Focus
Oxidative acetylation synthesis
Substitution pattern reactivity ranking
Cobalt-bromide oxidation rate context
Distillation-based purification
Boiling point separation from mono-alkyl analogs
Fractional distillation cut-point verification
Process scale-up to kilogram quantities
Flash point classification profile
Storage condition engineering review
Environmental fate modeling
Experimental Henry's Law constant availability
Air-water partitioning data quality
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